PPO Inhibition: 15.5-Fold Higher Potency than Benzoic Acid with Distinct Mixed-Type Mechanism
In a head-to-head evaluation of 18 benzoic and cinnamic acid hydroxyl derivatives, 2,4-dihydroxycinnamic acid exhibited the strongest inhibitory effect on polyphenol oxidase (PPO) among all tested compounds, with an IC50 of 0.092 mmol L⁻¹ compared to 1.425 mmol L⁻¹ for benzoic acid [1]. This represents a 15.5-fold greater potency. Importantly, 2,4-dihydroxycinnamic acid displayed a mixed-type inhibition mechanism, whereas benzoic acid acted via reversible competitive inhibition [1]. Furthermore, molecular docking and fluorescence quenching studies revealed that 2,4-dihydroxycinnamic acid more readily forms stable hydrogen bonds within the PPO active site compared to benzoic acid, providing a molecular rationale for its enhanced inhibitory potency [1].
| Evidence Dimension | IC50 for Polyphenol Oxidase (PPO) Inhibition |
|---|---|
| Target Compound Data | 0.092 mmol L⁻¹ |
| Comparator Or Baseline | Benzoic acid: 1.425 mmol L⁻¹ |
| Quantified Difference | 15.5-fold lower IC50 (more potent) |
| Conditions | In vitro PPO enzymatic assay using 18 benzoic and cinnamic acid derivatives; mushroom tyrosinase source. |
Why This Matters
For food science laboratories evaluating anti-browning agents, 2,4-dihydroxycinnamic acid provides quantifiably superior PPO inhibition compared to the widely used benchmark benzoic acid, enabling more effective control of enzymatic browning at lower concentrations.
- [1] Sun Y, et al. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. J Sci Food Agric. 2022;102(9):3771-3780. doi:10.1002/jsfa.11725 View Source
